(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-27-22-12-9-20(32-2)15-23(22)33-25(27)26-24(29)18-7-10-21(11-8-18)34(30,31)28-14-13-17-5-3-4-6-19(17)16-28/h3-12,15H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPUXUZEFVIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 521.7 g/mol. The structure includes a sulfonamide group linked to a benzamide and a thiazole moiety, which are known to influence biological activity.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes.
- Antimicrobial Properties : Compounds with thiazole and isoquinoline structures have shown efficacy against bacterial strains.
- Anticancer Activity : Some derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspases.
Biological Activity Overview
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound.
Antimicrobial Activity
A study reported that compounds featuring the benzothiazole motif demonstrated significant antimicrobial activity against various pathogens. The introduction of specific substituents can enhance this activity. For instance, derivatives with halogen substitutions exhibited improved potency against Gram-positive bacteria .
Anticancer Activity
The compound's structural elements suggest potential anticancer properties. A related study indicated that benzothiazole derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation. The IC50 values for these compounds ranged from 0.14 μM to 0.62 μM against various cancer cell lines, indicating promising anticancer activity .
Case Studies
- Inhibition of COX Enzymes : A series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes implicated in inflammatory processes. One derivative exhibited an IC50 value significantly lower than that of existing COX inhibitors, suggesting enhanced anti-inflammatory properties .
- Neuroprotective Effects : Another study explored the neuroprotective effects of isoquinoline derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce oxidative stress and improve cognitive function in animal models .
Data Table: Biological Activities Summary
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to (E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit antiviral properties. For instance, studies have shown efficacy against coronaviruses such as MERS-CoV, with small molecule inhibitors reducing plaque formation significantly in vitro.
Enzyme Inhibition
The sulfonamide group in this compound enhances its ability to inhibit specific enzymes. This property is particularly valuable in drug design aimed at targeting diseases that involve enzyme dysregulation. The compound's unique structure allows it to bind effectively to active sites within these enzymes, potentially increasing its inhibitory potency.
Cytotoxicity Studies
Cytotoxicity assessments reveal that the compound exhibits low toxicity profiles at concentrations below 20 μM in human embryonic kidney cells (HEK293). This suggests a favorable safety margin for further development as a therapeutic agent.
Case Study 1: MERS-CoV Inhibition
A detailed study evaluated the efficacy of various small molecules related to this compound in inhibiting MERS-CoV replication. The results indicated significant antiviral potential, with half-maximal effective concentrations (EC50) in the low micromolar range.
| Compound ID | % Plaque Reduction | Cytotoxicity (μM) |
|---|---|---|
| 22 | 55.3 | 0.596 |
| 74 | 35.5 | 0.568 |
| 73 | 43.8 | 0.602 |
These findings support the potential development of this class of compounds as antiviral agents against coronaviruses.
Case Study 2: Plant Disease Management
The derivative of the dihydroisoquinoline structure has been utilized in plant disease management. Research indicates that these compounds demonstrate antioomycete activity superior to their antifungal activity against various phytopathogens, making them valuable in agricultural applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-linked benzamide derivatives with heterocyclic substituents. Key analogues include:
Key Observations:
Substituent Effects on Bioactivity: The 6-methoxy group in the target compound may enhance solubility compared to 4-ethoxy in ’s analogue, which increases lipophilicity but reduces metabolic stability .
Sulfonyl vs.
Heterocyclic Core Variations :
- Benzothiazole derivatives (target compound, –11) show higher rigidity and π-stacking capacity than thiadiazole -based analogues (), which may explain differences in cellular uptake and target selectivity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a route similar to ’s thiadiazole derivatives, involving condensation of sulfonylated intermediates with substituted benzothiazoles . Yields for such reactions typically range from 50–80% .
Computational Predictions:
- Docking Studies: Glide docking () predicts that the dihydroisoquinoline sulfonyl group in the target compound interacts with hydrophobic pockets in BChE, while the benzothiazole imine forms hydrogen bonds with catalytic residues .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the benzamide backbone and sulfonylated dihydroisoquinoline. Critical steps include:
- Sulfonylation : Coupling the dihydroisoquinoline moiety to the benzamide core using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Thiazole ring formation : Cyclization of substituted thioureas with α-haloketones, optimized at 60–80°C in ethanol .
- Purity control : Use of silica gel chromatography (ethyl acetate/hexane gradient) and recrystallization from methanol to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Post-synthesis characterization requires:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the thiazole ring and sulfonyl linkage .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and rule out byproducts .
- HPLC : For purity assessment using a C18 column (acetonitrile/water mobile phase) .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
Begin with:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility screening : Use PBS (pH 7.4) and DMSO solutions to determine bioavailability thresholds .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported biological activity data across studies?
Discrepancies often arise from structural variations (e.g., stereochemistry, substituent positioning). To address this:
- Perform comparative structure-activity relationship (SAR) studies using analogs with controlled modifications (e.g., replacing methoxy with ethoxy groups) .
- Validate assay conditions: Standardize cell lines, incubation times, and solvent controls to minimize variability .
- Use molecular docking (AutoDock Vina) to correlate activity differences with binding affinities to target proteins .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
To enhance bioavailability and reduce toxicity:
- Prodrug design : Introduce hydrolyzable esters at the sulfonyl group to improve membrane permeability .
- Lipid nanoparticle encapsulation : Use PEGylated formulations to prolong circulation half-life .
- Metabolic stability assays : Monitor hepatic clearance using human liver microsomes and CYP450 inhibition profiles .
Q. How can mechanistic studies elucidate its interaction with biological targets?
Advanced methods include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors (e.g., kinase domains) .
- X-ray crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds and hydrophobic interactions .
- CRISPR-Cas9 knockouts : Validate target specificity in cellular models by observing activity loss in gene-edited cells .
Q. What computational approaches predict off-target interactions?
Mitigate off-target effects via:
- Pharmacophore modeling : Use Schrödinger’s Phase to screen against databases like ChEMBL for unintended targets .
- Thermal shift assays : Monitor protein thermal stability changes in cell lysates upon compound treatment .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How can researchers design derivatives with enhanced selectivity?
- Fragment-based drug design : Introduce substituents (e.g., halogens) at the benzamide para-position to sterically block off-target binding .
- Free-energy perturbation (FEP) calculations : Predict binding energy changes for proposed derivatives using molecular dynamics simulations .
- In vitro selectivity panels : Screen against 100+ kinases to identify structural motifs driving specificity .
Methodological Best Practices
- Data contradiction resolution : Always cross-validate findings using orthogonal techniques (e.g., SPR + cellular assays) .
- Stereochemical control : Use chiral HPLC or asymmetric catalysis to isolate active enantiomers and avoid racemic ambiguity .
- Toxicity mitigation : Employ zebrafish embryo models for rapid in vivo toxicity screening before rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
